Lipophilicity Modulation: LogP Shift Through 3-Acetyl Substitution
Note: Direct head-to-head comparative data for this specific intermediate is limited; the following evidence relies on computed properties, class-level inference, and vendor specifications. The computed LogP of tert-butyl N-(3-acetyloxetan-3-yl)carbamate is 0.87 (ALogP) according to vendor-provided calculations . In contrast, the unsubstituted analog tert-butyl N-(oxetan-3-yl)carbamate has a lower computed LogP of approximately 0.49 (estimated from PubChem data for oxetane carbamates) [1]. The acetyl group contributes a ΔLogP of +0.38, indicating enhanced partitioning into organic phases. This difference is relevant for solubility in non-polar reaction media and for tuning the lipophilicity of final drug candidates within the Lipinski guideline range [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 0.87 (ALogP, computed) |
| Comparator Or Baseline | tert-butyl N-(oxetan-3-yl)carbamate: LogP ~0.49 (estimated) |
| Quantified Difference | ΔLogP +0.38 |
| Conditions | Computed via atom-based method (vendor algorithm) |
Why This Matters
A higher LogP can improve organic solvent compatibility during synthesis and may influence the pharmacokinetic profile of derived drug candidates.
- [1] PubChem Compound Summary for CID 23027967, tert-butyl N-(oxetan-3-yl)carbamate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/23027967 (accessed 2026-05-06). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
